7-Keto-DHEA

Catalog No.
S525573
CAS No.
53-43-0
M.F
C19H28O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Keto-DHEA

CAS Number

53-43-0

Product Name

7-Keto-DHEA

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

FMGSKLZLMKYGDP-USOAJAOKSA-N

SMILES

Array

solubility

0.0635 mg/mL

Synonyms

5 Androsten 3 beta hydroxy 17 one, 5 Androsten 3 ol 17 one, 5-Androsten-3-beta-hydroxy-17-one, 5-Androsten-3-ol-17-one, Androstenolone, Dehydroepiandrosterone, Dehydroisoandrosterone, DHEA, Prasterone, Prasterone, 3 alpha Isomer, Prasterone, 3 alpha-Isomer

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C

The exact mass of the compound Dehydroepiandrosterone is 288.2089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 63.5 mg/l (at 25 °c)1.29e-04 m0.0635 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Immunologic Factors - Adjuvants, Immunologic. It belongs to the ontological category of 3beta-hydroxy-Delta(5)-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

7-Keto-DHEA (3-acetyl-7-oxo-dehydroepiandrosterone) is a highly specialized, non-hormonal steroid metabolite derived from dehydroepiandrosterone (DHEA). In industrial and laboratory procurement, its primary value proposition lies in its ability to decouple metabolic and immunomodulatory efficacy from sex hormone conversion pathways[1]. Unlike its parent compound, 7-Keto-DHEA cannot be metabolized into androgens or estrogens, making it a highly stable and predictable active pharmaceutical ingredient (API) for thermogenic, anti-glucocorticoid, and metabolic formulations [2]. Its well-characterized interactions with key metabolic enzymes, specifically acting as a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and an inducer of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH), establish it as a highly specific precursor for targeted endocrine and obesity research without the regulatory and safety liabilities of traditional prohormones[3].

Substituting standard DHEA for 7-Keto-DHEA in metabolic or clinical formulations introduces critical safety and performance failures. DHEA is a direct precursor to testosterone and estradiol, meaning its use inherently risks androgenic and estrogenic side effects, which can disqualify formulations from broad consumer use or confound isolated metabolic assays [1]. Because 7-Keto-DHEA has already undergone irreversible hydroxylation at the C7 position, it strictly bypasses these sex hormone pathways[2]. Furthermore, generic DHEA exhibits significantly lower potency in upregulating thermogenic enzymes such as malic enzyme and fatty acyl-CoA oxidase [3]. Consequently, using standard DHEA as a cost-saving substitute compromises both the targeted biochemical efficacy and the strict non-hormonal safety profile required for advanced metabolic products.

Formulation Compatibility: Elimination of Sex Hormone Conversion Risk

A critical differentiator for 7-Keto-DHEA in supplement and pharmaceutical formulation is its absolute inability to convert into sex hormones. While standard DHEA actively metabolizes into testosterone, androstenedione, and estradiol, 7-Keto-DHEA bypasses these pathways entirely and does not activate the androgen receptor [1]. This structural modification ensures that formulations maintain a strict non-hormonal profile, preventing the physiological side effects (e.g., hormone-driven cellular proliferation or endocrine disruption) associated with parent steroid administration[2].

Evidence DimensionConversion to active androgens/estrogens
Target Compound Data0% conversion (bypasses sex hormone pathways)
Comparator Or BaselineStandard DHEA (Active conversion to testosterone and estradiol)
Quantified DifferenceComplete elimination of androgenic/estrogenic metabolite formation
ConditionsIn vivo metabolism and androgen receptor activation assays

Eliminates the risk of hormonal side effects, drastically reducing regulatory hurdles and expanding the addressable market for metabolic formulations.

Application-Critical Performance: Thermogenic Enzyme Induction

7-Keto-DHEA demonstrates higher quantitative induction of metabolic enzymes compared to its parent compound. Preclinical evaluations indicate that 7-Keto-DHEA induces key thermogenic enzymes, specifically mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme, at a higher magnitude than standard DHEA [1]. This upregulation increases the rate of mitochondrial substrate oxidation and fatty acyl-CoA oxidase activity, driving a higher resting metabolic rate without the need for central nervous system stimulants[2].

Evidence DimensionThermogenic enzyme induction potency
Target Compound DataHigh potency induction of mGPDH and malic enzyme
Comparator Or BaselineStandard DHEA (Lower baseline induction potency)
Quantified DifferenceSignificantly greater upregulation of mitochondrial substrate oxidation rates
ConditionsPreclinical hepatic enzyme activity assays

Allows formulators to achieve targeted metabolic rate enhancement and fat oxidation at optimized dosages, improving the cost-in-use and efficacy of weight management products.

Precursor Suitability: Competitive Inhibition of 11β-HSD1

7-Keto-DHEA serves as a highly specific competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for converting inactive cortisone to active cortisol. Kinetic studies show that 7-oxo-DHEA is consumed by human liver microsomal fractions with a Km of 27.4 ± 4.4 μM and a Vmax of 4.15 ± 0.50 nmol/min/mg protein, effectively competing with glucocorticoids for the enzyme's active site [1]. This competitive binding reduces local cortisol regeneration, providing a distinct anti-glucocorticoid effect that standard DHEA cannot achieve with the same targeted affinity[2].

Evidence Dimension11β-HSD1 substrate affinity and consumption
Target Compound DataKm = 27.4 ± 4.4 μM; Vmax = 4.15 nmol/min/mg protein
Comparator Or BaselineEndogenous cortisone (Baseline substrate)
Quantified DifferenceDirect competitive inhibition of cortisone-to-cortisol reduction
ConditionsHuman liver microsomal and nuclear protein fractions (1 mM NADPH)

Validates the compound as a targeted active ingredient for formulations targeting stress-induced cortisol accumulation and metabolic syndrome.

Non-Hormonal Weight Management Formulations

Because 7-Keto-DHEA exhibits superior induction of thermogenic enzymes (mGPDH and malic enzyme) without converting to testosterone or estrogen, it serves as a targeted active ingredient for commercial metabolic rate-enhancing supplements. It provides formulators with a safe, stimulant-free mechanism to increase cellular energy expenditure [1].

Cortisol Modulation and Stress-Response Therapeutics

Leveraging its established competitive inhibition of 11β-HSD1, 7-Keto-DHEA is utilized in research and specialized formulations designed to lower localized cellular cortisol levels. This makes it a critical compound for developing interventions targeting stress-induced obesity, insulin resistance, and metabolic syndrome [2].

Endocrine-Safe Immunomodulatory Research

In immunological studies where standard DHEA would confound results via androgenic or estrogenic receptor activation, 7-Keto-DHEA serves as a strictly non-hormonal baseline steroid. It allows researchers to isolate the pure immunomodulatory and anti-aging effects of the DHEA lineage without triggering hormone-sensitive pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.208930132 Da

Monoisotopic Mass

288.208930132 Da

Heavy Atom Count

21

LogP

3.23
3.23 (LogP)
3.23

Appearance

Solid powder

Melting Point

140-141 °C
140 - 141 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

459AG36T1B

GHS Hazard Statements

Aggregated GHS information provided by 273 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (85.35%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (79.49%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400 (79.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (79.49%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

DHEA is taken as a supplement for a variety of unsubstantiated indications. The following indications have shown promise and are backed up by some scientific evidence: schizophrenia (DHEA may be more effective in women than men); improving the appearance of older people’s skin (taking DHEA by mouth seems to increase skin thickness and moisture, and decrease facial “age spots” in elderly men and women); improving ability to achieve an erection in men with sexual dysfunction. Additionally, DHEA has shown promise in improving symptoms of lupus (SLE). Taking DHEA by mouth along with conventional treatment may help reduce the number of times symptoms flare up and may allow a reduction in the dose of prescription drugs needed. DHEA may also help SLE symptoms such as muscle ache and mouth ulcers. DHEA also seems to strengthen bones in SLE patients being treated with high-dose steroids (corticosteroids). DHEA also shows promise in the treatment of osteoporosis. Taking DHEA by mouth daily seems to improve bone mineral density (BMD) in older women and men with osteoporosis or osteopenia (pre-osteoporosis). DHEA may also increase BMD in young women with the eating disorder called anorexia nervosa. DHEA is often prescribed in India for the induction of ovulation to improve chances of pregnancy.
Intrarosa is indicated for the treatment of vulvar and vaginal atrophy in postmenopausal women having moderate to severe symptoms. ,

Pharmacology

DHEA is naturally produced from cholesterol through two cytochrome P450 enzymes. Cholesterol is converted to pregnenolone by the enzyme P450 scc (side chain cleavage); then another enzyme, CYP17A1, converts pregnenolone to 17α-Hydroxypregnenolone and then to DHEA. DHEA is increased by exercise and calorie restriction. Some theorize that the increase in endogenous DHEA brought about by calorie restriction is partially responsible for the longer life expectancy known to be associated with calorie restriction.
Prasterone is a synthetic form of dehydroepiandrosterone with potential chemopreventive activity. Produced endogenously, dehydroepiandrosterone (DHEA) is an intermediate in the conversion of cholesterol to androgens and estrogens. Although the mechanisms of action of exogenously administered DHEA have not been fully illuminated, they may result in both direct and indirect physiologic effects. Direct effects include GABA-a receptor complex and NMDA receptor modulation, and enhanced pancreatic beta cell insulin secretion and antiglucocorticoid activities. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

ATC Code

G03XX01
A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA07 - Prasterone
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XX - Other sex hormones and modulators of the genital system
G03XX01 - Prasterone

Mechanism of Action

DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

53-43-0

Absorption Distribution and Excretion

Following a 50-mg DHEA PO dose in cynomolgus monkeys, systemic availability was only 3.1 +/- 0.4%. [PMID: 12970301]

Metabolism Metabolites

Hepatic. As shown by their high conversion ratios (in a study involving cynomolgus monkeys), the major circulating metabolites of DHEA are DHEA-S, androsterone glucuronide, and androstane-3 alpha,17 beta-diol-glucuronide. [PMID: 12970301]
Dehydroisoandrosterone has known human metabolites that include 3,16-Dihydroxyandrost-5-en-17-one, 3,7-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, and Dehydroisoandrosterone 3-glucuronide.

Wikipedia

Dehydroepiandrosterone
Prasterone

Biological Half Life

12 hours

Use Classification

Human drugs -> Other sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Martel C, Labrie F, Archer DF, Ke Y, Gonthier R, Simard JN, Lavoie L, Vaillancourt M, Montesino M, Balser J, Moyneur É; other participating members of the Prasterone Clinical Research Group. Serum steroid concentrations remain within normal postmenopausal values in women receiving daily 6.5mg intravaginal prasterone for 12 weeks. J Steroid Biochem Mol Biol. 2016 May;159:142-53. doi: 10.1016/j.jsbmb.2016.03.016. Epub 2016 Mar 10. PubMed PMID: 26972555.
2: Montesino M, Labrie F, Archer DF, Zerhouni J, Côté I, Lavoie L, Beauregard A, Martel C, Vaillancourt M, Moyneur E, Balser J. Evaluation of the acceptability of intravaginal prasterone ovule administration using an applicator. Gynecol Endocrinol. 2016;32(3):240-5. doi: 10.3109/09513590.2015.1110140. Epub 2016 Jan 6. PubMed PMID: 26634942.
3: Labrie F, Derogatis L, Archer DF, Koltun W, Vachon A, Young D, Frenette L, Portman D, Montesino M, Côté I, Parent J, Lavoie L, Beauregard A, Martel C, Vaillancourt M, Balser J, Moyneur É; Members of the VVA Prasterone Research Group. Effect of Intravaginal Prasterone on Sexual Dysfunction in Postmenopausal Women with Vulvovaginal Atrophy. J Sex Med. 2015 Dec;12(12):2401-12. doi: 10.1111/jsm.13045. Epub 2015 Nov 23. PubMed PMID: 26597311.
4: Labrie F, Montesino M, Archer DF, Lavoie L, Beauregard A, Côté I, Martel C, Vaillancourt M, Balser J, Moyneur E; other participating Members of the Prasterone Clinical Research Group. Influence of treatment of vulvovaginal atrophy with intravaginal prasterone on the male partner. Climacteric. 2015;18(6):817-25. doi: 10.3109/13697137.2015.1077508. Epub 2015 Oct 30. PubMed PMID: 26517756.
5: Portman DJ, Labrie F, Archer DF, Bouchard C, Cusan L, Girard G, Ayotte N, Koltun W, Blouin F, Young D, Wade A, Martel C, Dubé R; other participating members of VVA Prasterone Group. Lack of effect of intravaginal dehydroepiandrosterone (DHEA, prasterone) on the endometrium in postmenopausal women. Menopause. 2015 Dec;22(12):1289-95. doi: 10.1097/GME.0000000000000470. PubMed PMID: 25968836.
6: Labrie F, Archer DF, Bouchard C, Girard G, Ayotte N, Gallagher JC, Cusan L, Baron M, Blouin F, Waldbaum AS, Koltun W, Portman DJ, Côté I, Lavoie L, Beauregard A, Labrie C, Martel C, Balser J, Moyneur É; Members of the VVA Prasterone Group. Prasterone has parallel beneficial effects on the main symptoms of vulvovaginal atrophy: 52-week open-label study. Maturitas. 2015 May;81(1):46-56. doi: 10.1016/j.maturitas.2015.02.005. Epub 2015 Feb 16. PubMed PMID: 25771041.
7: Archer DF, Labrie F, Bouchard C, Portman DJ, Koltun W, Cusan L, Labrie C, Côté I, Lavoie L, Martel C, Balser J; VVA Prasterone Group. Treatment of pain at sexual activity (dyspareunia) with intravaginal dehydroepiandrosterone (prasterone). Menopause. 2015 Sep;22(9):950-63. doi: 10.1097/GME.0000000000000428. PubMed PMID: 25734980.
8: Labrie F, Archer D, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Gilbert L, Martel C, Balser J. Lack of influence of dyspareunia on the beneficial effect of intravaginal prasterone (dehydroepiandrosterone, DHEA) on sexual dysfunction in postmenopausal women. J Sex Med. 2014 Jul;11(7):1766-85. doi: 10.1111/jsm.12517. Epub 2014 Apr 28. PubMed PMID: 24774442.
9: Labrie F, Martel C, Bérubé R, Côté I, Labrie C, Cusan L, Gomez JL. Intravaginal prasterone (DHEA) provides local action without clinically significant changes in serum concentrations of estrogens or androgens. J Steroid Biochem Mol Biol. 2013 Nov;138:359-67. doi: 10.1016/j.jsbmb.2013.08.002. Epub 2013 Aug 14. PubMed PMID: 23954500.
10: Labrie F, Archer DF, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Berger L, Gilbert L, Martel C, Balser J. Intravaginal dehydroepiandrosterone (prasterone), a highly efficient treatment of dyspareunia. Climacteric. 2011 Apr;14(2):282-8. doi: 10.3109/13697137.2010.535226. Epub 2011 Jan 18. PubMed PMID: 21244215.
11: Marder W, Somers EC, Kaplan MJ, Anderson MR, Lewis EE, McCune WJ. Effects of prasterone (dehydroepiandrosterone) on markers of cardiovascular risk and bone turnover in premenopausal women with systemic lupus erythematosus: a pilot study. Lupus. 2010 Sep;19(10):1229-36. doi: 10.1177/0961203310371156. Epub 2010 Jun 8. PubMed PMID: 20530522.
12: Labrie F, Archer D, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Berger L, Gilbert L, Martel C, Balser J. Intravaginal dehydroepiandrosterone (Prasterone), a physiological and highly efficient treatment of vaginal atrophy. Menopause. 2009 Sep-Oct;16(5):907-22. doi: 10.1097/gme.0b013e31819e8e2d. PubMed PMID: 19436225.
13: Labrie F, Archer D, Bouchard C, Fortier M, Cusan L, Gomez JL, Girard G, Baron M, Ayotte N, Moreau M, Dubé R, Côté I, Labrie C, Lavoie L, Berger L, Gilbert L, Martel C, Balser J. Effect of intravaginal dehydroepiandrosterone (Prasterone) on libido and sexual dysfunction in postmenopausal women. Menopause. 2009 Sep-Oct;16(5):923-31. doi: 10.1097/gme.0b013e31819e85c6. PubMed PMID: 19424093.
14: Shervington LA, Smith N, Norman E, Ward T, Phillips R, Shervington A. To determine the cytotoxicity of chlorambucil and one of its nitro-derivatives, conjugated to prasterone and pregnenolone, towards eight human cancer cell-lines. Eur J Med Chem. 2009 Jul;44(7):2944-51. doi: 10.1016/j.ejmech.2008.11.014. Epub 2008 Dec 9. PubMed PMID: 19121874.
15: Sánchez-Guerrero J, Fragoso-Loyo HE, Neuwelt CM, Wallace DJ, Ginzler EM, Sherrer YR, McIlwain HH, Freeman PG, Aranow C, Petri MA, Deodhar AA, Blanton E, Manzi S, Kavanaugh A, Lisse JR, Ramsey-Goldman R, McKay JD, Kivitz AJ, Mease PJ, Winkler AE, Kahl LE, Lee AH, Furie RA, Strand CV, Lou L, Ahmed M, Quarles B, Schwartz KE. Effects of prasterone on bone mineral density in women with active systemic lupus erythematosus receiving chronic glucocorticoid therapy. J Rheumatol. 2008 Aug;35(8):1567-75. Epub 2008 Jul 15. PubMed PMID: 18634158.
16: Kocis P. Prasterone. Am J Health Syst Pharm. 2006 Nov 15;63(22):2201-10. Review. PubMed PMID: 17090740.
17: Alexander T, Friel PN, Wright JV. Prasterone and bone mineral density in women with systemic lupus erythematosus. J Rheumatol. 2005 Dec;32(12):2497; author reply 2497-8. PubMed PMID: 16331796.
18: Mease PJ, Ginzler EM, Gluck OS, Schiff M, Goldman A, Greenwald M, Cohen S, Egan R, Quarles BJ, Schwartz KE. Effects of prasterone on bone mineral density in women with systemic lupus erythematosus receiving chronic glucocorticoid therapy. J Rheumatol. 2005 Apr;32(4):616-21. PubMed PMID: 15801015.
19: Petri MA, Mease PJ, Merrill JT, Lahita RG, Iannini MJ, Yocum DE, Ginzler EM, Katz RS, Gluck OS, Genovese MC, Van Vollenhoven R, Kalunian KC, Manzi S, Greenwald MW, Buyon JP, Olsen NJ, Schiff MH, Kavanaugh AF, Caldwell JR, Ramsey-Goldman R, St Clair EW, Goldman AL, Egan RM, Polisson RP, Moder KG, Rothfield NF, Spencer RT, Hobbs K, Fessler BJ, Calabrese LH, Moreland LW, Cohen SB, Quarles BJ, Strand V, Gurwith M, Schwartz KE. Effects of prasterone on disease activity and symptoms in women with active systemic lupus erythematosus. Arthritis Rheum. 2004 Sep;50(9):2858-68. PubMed PMID: 15452837.
20: Ramsey-Goldman R. Prasterone treatment in systemic lupus erythematosus. Curr Rheumatol Rep. 2003 Oct;5(5):348. PubMed PMID: 14570076.

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